Totarol
Overview
Description
Totarol is a naturally occurring diterpene that was first isolated from the heartwood of the Podocarpus totara tree, a conifer native to New Zealand . It is known for its bioactive properties, including antimicrobial, antioxidant, and anti-inflammatory effects . The compound has a unique chemical structure, which includes a phenolic ring and a tricyclic diterpene skeleton .
Mechanism of Action
Target of Action
Totarol, a naturally produced diterpene, has been found to exhibit antimicrobial properties . The primary target of this compound is the cell membrane of bacteria, particularly Staphylococcus aureus . The compound’s interaction with the cell membrane leads to changes in its integrity and permeability .
Mode of Action
This compound’s mode of action involves the alteration of the bacterial cell membrane’s integrity and permeability . This alteration leads to the leakage of cellular materials . In Staphylococcus aureus strains resistant to penicillin via the creation of penicillin binding protein 2’ (PBP2’), this compound may inhibit the synthesis of PBP2’ .
Biochemical Pathways
This compound’s action affects the biochemical pathways related to cell membrane synthesis and integrity . The compound’s interaction with the cell membrane leads to the leakage of cellular materials, disrupting normal cellular functions . Additionally, this compound has been found to decrease the plasma levels of estrogens and can also effectively reduce pathogenic hepatic cells in vitro .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, particularly in Staphylococcus aureus . By altering the integrity and permeability of the bacterial cell membrane, this compound causes the leakage of cellular materials, leading to cell death . This makes this compound a promising candidate for a natural antibacterial agent .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound has been found to inhibit Staphylococcus aureus development in carrot juice, both at room temperature (25 °C) and in a refrigerator (4 °C) This suggests that this compound’s efficacy and stability can be affected by temperature and potentially other environmental conditions
Biochemical Analysis
Biochemical Properties
Totarol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit mitochondrial respiration in Pseudomonas aeruginosa by targeting NADH-cytochrome c, NADH-DPIP, and NADH-coenzyme Q reductases . Additionally, this compound exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, by disrupting the integrity and permeability of bacterial cell membranes . This disruption leads to the leakage of cellular materials, ultimately inhibiting bacterial growth.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound has been found to prevent glutamate- and oxygen-glucose deprivation-induced neuronal death by increasing the phosphorylation of Akt and GSK-3β, as well as inducing the expression of Nrf2 and heme oxygenase-1 (HO-1) . These actions help to suppress oxidative stress and enhance cell survival. Furthermore, this compound’s antibacterial properties are attributed to its ability to damage bacterial cell membranes, leading to the leakage of intracellular components .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It incorporates efficiently into cell membranes due to its high phospholipid/water partition coefficient . This compound is located in the inner region of the membrane, away from the phospholipid/water interface, which allows it to interact with membrane lipids and proteins. This interaction disrupts the structural integrity of bacterial cell membranes, leading to cell death . Additionally, this compound’s antioxidant properties are mediated through its interaction with unsaturated fatty acids, protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions and retains its bioactivity over extended periods. In vitro studies have shown that this compound can prevent neuronal injury and reduce infarct volume in models of acute cerebral ischemic injury . These effects are sustained over time, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of acute cerebral ischemic injury, this compound significantly reduced infarct volume and improved neurological deficits at doses of 1 and 10 micrograms per kilogram . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its bioactivity. It has been shown to inhibit lipid oxidation in rat liver microsomes and mitochondria, as well as autooxidation of linoleic acid . These interactions suggest that this compound plays a role in modulating oxidative stress and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its lipophilic nature. It incorporates into cell membranes and interacts with membrane lipids and proteins, facilitating its bioactivity . This compound’s distribution within tissues is influenced by its ability to penetrate cell membranes and accumulate in specific cellular compartments.
Subcellular Localization
This compound is primarily localized in the inner region of cell membranes, away from the phospholipid/water interface . This subcellular localization is crucial for its bioactivity, as it allows this compound to interact with membrane lipids and proteins, disrupting membrane integrity and exerting its antibacterial and antioxidant effects.
Preparation Methods
Totarol can be obtained through both natural extraction and synthetic routes. The natural extraction involves isolating the compound from the heartwood of Podocarpus totara and other related species .
In terms of synthetic preparation, one method involves the chemoenzymatic synthesis of this compound. This process includes the use of a lipase-assisted resolution of a racemic primary alcohol, followed by a series of chemical reactions to form the final product . Another synthetic route involves the use of a diketon-compound, which undergoes Aldol-addition and subsequent dehydration to form the tricyclic unsaturated compound .
Chemical Reactions Analysis
Totarol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions to form various derivatives with enhanced biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted this compound compounds .
Scientific Research Applications
Totarol has a wide range of scientific research applications:
Comparison with Similar Compounds
Totarol is unique among diterpenes due to its potent antimicrobial and antioxidant properties. Similar compounds include:
Podototarin: Another diterpene isolated from Podocarpus species, known for its antimicrobial properties.
Sempervirol: A diterpene with similar bioactive properties, including antioxidant and antimicrobial effects.
Jolkinolides: Diterpenes with potential anticancer activities.
This compound stands out due to its higher efficacy in disrupting bacterial cell membranes and its broader range of biological activities .
Properties
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVDANDJSTYELM-FXAWDEMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047752 | |
Record name | Totarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-15-9 | |
Record name | (+)-Totarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Totarol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Totarol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4bS-trans-8,8-Trimethyl-4b,5,6,7,8,8a,9,10-octahydro-1-isopropyl-phenanthren-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOTAROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67NH2854WW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Totarol exerts its antibacterial activity primarily by targeting FtsZ, a prokaryotic protein analogous to tubulin, which is crucial for bacterial cytokinesis. [, , ] this compound disrupts the assembly dynamics of FtsZ protofilaments within the Z-ring, a structure essential for bacterial cell division. [] This disruption prevents the formation of the Z-ring, thereby inhibiting bacterial cytokinesis and leading to bacterial cell death. []
ANone:
ANone: this compound exhibits promising material compatibility and stability for various applications.
- Biodegradable Coatings: this compound can be incorporated into biodegradable poly(lactide-co-glycolide) (PLGA) coatings for surgical sutures. [, ] These coatings demonstrate antibacterial activity against Staphylococcus aureus for extended periods without negatively impacting the viability of murine fibroblasts. []
- Microsphere Drug Delivery: this compound-loaded PLGA microspheres have been developed for the long-term treatment of bacterial infections. [] These microspheres exhibit a slow release of this compound, high encapsulation efficiency, and no negative impact on blood parameters or cell growth. []
- Nanoparticles: this compound can be encapsulated within whey protein nanoparticles, enhancing its antibacterial activity against Staphylococcus aureus. [, ] Ultrasound treatment further improves the efficacy of these nanoparticles by reducing their particle size and increasing their surface area. [, ]
ANone: While the provided research articles do not delve into specific computational studies on this compound, computational chemistry and modeling techniques can be valuable tools for:
ANone:
- A-ring Modifications: Studies exploring A-ring modifications of this compound, particularly the incorporation of indole moieties, have revealed enhanced antimicrobial activity compared to the parent compound. [] This suggests that the A-ring plays a critical role in its interaction with biological targets.
- B-ring Modifications: While the provided research primarily focuses on A-ring modifications, modifications to the B-ring, including carbon-to-nitrogen replacements, have been explored. [] Further investigations into B-ring modifications are needed to fully understand their impact on activity and selectivity.
ANone:
- Stability: this compound demonstrates stability in various formulations, including biodegradable coatings, microspheres, and nanoparticles. [, , , , ]
- Formulation Strategies: Encapsulation within PLGA microspheres and whey protein nanoparticles has proven effective in controlling the release and enhancing the antibacterial activity of this compound. [, , ]
- Aqueous Formulations: Research has explored the development of aqueous formulations containing this compound extract for potential use in treating infections, wounds, and other applications. []
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